molecular formula C23H17ClFN5O2S B2963473 3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1211302-24-7

3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2963473
CAS RN: 1211302-24-7
M. Wt: 481.93
InChI Key: ACTQKSVGNDHGRW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and an isoxazole ring. These groups and rings are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the thiazolo[3,2-b][1,2,4]triazole ring might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and fluorophenyl groups might affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques and Structural Insights : The compound's synthesis often involves complex reactions yielding structurally unique heterocyclic compounds. For instance, a study on the synthesis and structural characterization of isostructural compounds with similar heterocyclic frameworks revealed high yields and the determination of their structures through single crystal diffraction, highlighting the planarity and molecular conformation of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activities

Antimicrobial and Biological Activities : Various studies have explored the biological activities of compounds with similar structures, indicating their potential antimicrobial properties. For example, microwave-assisted synthesis of hybrid molecules containing certain moieties showed antimicrobial activities against test microorganisms, demonstrating the diverse biological applications of such compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemical Properties and Applications

Chemical Properties and Potential Applications : The chemical properties, such as fluorescence and electrochemical behaviors, of related compounds suggest potential applications in materials science, including organic fluorescent materials and semiconductors, due to their high fluorescence quantum yield and significant electrostatic potentials (Sravanthi & Manju, 2015).

Anticancer Activities : The evaluation of related thiazole-5-carboxamide derivatives for anticancer activity against various cell lines has identified compounds with significant efficacy, highlighting the potential therapeutic applications of such molecules in oncology (Cai et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5O2S/c1-13-19(20(29-32-13)17-7-2-3-8-18(17)24)22(31)26-10-9-16-12-33-23-27-21(28-30(16)23)14-5-4-6-15(25)11-14/h2-8,11-12H,9-10H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTQKSVGNDHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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